molecular formula C7H6N4 B1344065 2-(1H-Imidazol-2-yl)pyrimidine CAS No. 627910-87-6

2-(1H-Imidazol-2-yl)pyrimidine

Cat. No.: B1344065
CAS No.: 627910-87-6
M. Wt: 146.15 g/mol
InChI Key: FKTSKGMJQQGFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-2-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-2-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method includes the condensation of α-bromocarbonyl compounds with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of solid support catalysts such as aluminum oxide or titanium tetrachloride to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

2-(1H-Imidazol-2-yl)pyrimidine is a chemical compound with the molecular formula C7H6N4C_7H_6N_4. It features a pyrimidine ring linked to a 1H-imidazole ring . Imidazole itself is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .

Potential Applications of Imidazole-Containing Compounds

Antibacterial Activity:

  • Jain et al. synthesized 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole and tested its antimicrobial activity against S. aureus, E. coli, and B. subtilis, with compounds 1a and 1b showing good antimicrobial potential .
  • Brahmbhatt et al. synthesized 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole and evaluated its antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Compound 4h showed the most potent activity .

Anticancer Activity:

  • Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated its antitumor potential against C6 (rat glioma) and HepG2 (human liver) cell lines. Compound 20g showed good cytotoxic potential .

Kinase Inhibition:

  • Pyrimidine derivatives have been used to create kinase inhibitors, including FDA-approved drugs .
  • Several pyrimidine-bearing compounds can inhibit TBK1, a kinase linked to neurodegenerative diseases like ALS, FTD, Huntington’s disease, and Alzheimer’s disease .
  • Aminopyrimidine analogs have demonstrated a significant decrease in the number of kinases potently inhibited . Compound 6 showed potent inhibition of BMP2K; 7 inhibited AAK1, DRAK1, DRAK2, and MARK1; 13 inhibited AAK1 and BMP2K; and 14 inhibited MARK1, MARK3, MARK4, MLK1, and NUAK1 .

Other potential applications

  • Tetrasubstituted imidazole-containing pyrimidine sulfonamides have been developed for their anticancer activities .
  • 2-(1H-Imidazol-2-yl)phenols and their neutral Zn(II) complexes have fluorescent properties .

Table 1. Yurttas et al. data on antitumor potential

CompoundsIC 50 value
C6
20a27.0 ± 1.41
20b20 ± 2.0
20c32.67 ± 6.43
20d22.0 ± 3.61
20e16.33 ± 2.31
20f19.50 ± 2.12
20g15.67 ± 2.52
20h> 500
20i24.33 ± 4.04
20j19.33 ± 2.31
Cisplatin23.0 ± 1.73

Table 2. Hsieh et al. data on anticancer activity

CompoundsCancer cells (IC 50 µM)
A549
21a119.3 ± 29.9
21b19.17 ± 0.43
21c17.41 ± 0.16
21d35.89 ± 0.84
22a12.47 ± 0.18
22b41.05 ± 1.61
22c> 314
22d15.79 ± 0.49
23a10.3 ± 0.13
23b54.12 ± 1.20
23c56.21 ± 0.96
23d19.53 ± 0.71
24a10.73 ± 0.58
24b11.64 ± 0.25
24c22.36 ± 0.54
24d50.45 ± 0.82
25a14.59 ± 0.40
25b10.76 ± 0.29
25c10.27 ± 0.15
25d24.06 ± 0.08
26a9.73 ± 0.07
26b11.79 ± 0.27
26c16.92 ± 0.61
26d81.48 ± 1.40
DOX0.46 ± 0.01
Cisplatin7.31 ± 0.44

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as a V600E-BRAF kinase inhibitor, it binds to the active site of the kinase, preventing its activation and subsequent signaling through the MAPK pathway. This inhibition can lead to reduced cell proliferation and tumor growth in cancers with the V600E-BRAF mutation .

Comparison with Similar Compounds

Comparison: 2-(1H-Imidazol-2-yl)pyrimidine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct electronic and steric properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets compared to similar compounds that contain only one type of ring .

Biological Activity

2-(1H-Imidazol-2-yl)pyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and data.

Target Interactions
The compound primarily interacts with various enzymes and proteins through mechanisms such as hydrogen bonding and π-π stacking. These interactions are crucial for its biological activity, influencing processes like enzyme catalysis and signal transduction.

Biochemical Pathways
this compound is involved in several biochemical pathways. Notably, it has been shown to modulate the activity of kinases, affecting phosphorylation patterns and downstream signaling events. Additionally, it interacts with collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis, highlighting its role in structural protein metabolism.

Pharmacological Properties

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains and fungi. For example, studies have demonstrated its potential as an antibacterial agent, with IC50 values indicating effective inhibition of bacterial growth.

Anticancer Potential
One of the most promising areas of research involves its anticancer properties. The compound has been investigated as a V600E-BRAF kinase inhibitor, which is particularly relevant in treating certain types of melanoma. In vitro studies have shown that it can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Data Summary and Case Studies

Biological Activity Observed Effects Reference
AntibacterialInhibition of growth in various strains
AnticancerInduction of apoptosis in melanoma cells
Anti-inflammatoryModulation of inflammatory pathways
AntidiabeticInfluence on glucose metabolism

Case Study: Anticancer Activity

In a study focusing on the compound's anticancer effects, researchers treated melanoma cell lines with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent against melanoma .

Pharmacokinetics

Absorption and Distribution
The compound displays good solubility in polar solvents, which enhances its bioavailability. It is absorbed effectively when administered orally or intravenously.

Metabolic Pathways
Upon administration, this compound undergoes metabolic transformations that can influence its pharmacological effects. It interacts with enzymes involved in nucleotide metabolism, impacting the levels of nucleotides within cells.

Safety and Toxicity

Toxicity studies have shown that this compound exhibits low toxicity profiles at therapeutic doses. In animal models, it was well-tolerated with minimal adverse effects observed during chronic administration .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-8-6(9-3-1)7-10-4-5-11-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTSKGMJQQGFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624014
Record name 2-(1H-Imidazol-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627910-87-6
Record name 2-(1H-Imidazol-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of NaOCH3 (270 mg) in 50 mL of MeOH, pyrimidine-2-carbonitrile (1-Im-3, 50 mmol) was added. The mixture was stirred at rt for 1 h, then 2,2-dimethoxyethanamine (50 mmol) was added followed by 2 mL of AcOH. This mixture was stirred for 1 h, then 6N HCl was added to adjust pH=1. The resulting acidic solution was heated at reflux for 18 h. After cooling to rt, the reaction was poured into a mixture of ice and aqueous Na2CO3 solution, then extracted with EtOAc and the organic layer was concentrated to give 2-(1H-imidazol-2-yl)pyrimidine (Imidazole 3). LCMS (0.01% Ammonia): 147.2 m/z (M+H)+; 1H-NMR (DMSO-d6, 500 MHz): δ: 13.04 (bs, 1H), 8.87 (d, 2H, J=5.0 Hz), 7.44 (t, 1H, J=5.0 Hz), 7.24 (s, 2H).
Name
NaOCH3
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Imidazol-2-yl)pyrimidine
Reactant of Route 2
2-(1H-Imidazol-2-yl)pyrimidine
Reactant of Route 3
2-(1H-Imidazol-2-yl)pyrimidine
Reactant of Route 4
2-(1H-Imidazol-2-yl)pyrimidine
Reactant of Route 5
2-(1H-Imidazol-2-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.